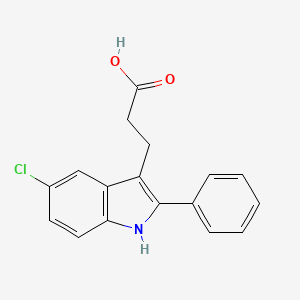

3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic Acid

Descripción general

Descripción

3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by the presence of a chloro and phenyl group on the indole ring, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Métodos De Preparación

The synthesis of 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-chloro-2-phenylindole with propanoic acid derivatives in the presence of catalysts like sulfuric acid or sodium hydroxide can yield the desired product . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms .

Análisis De Reacciones Químicas

3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid has been explored for various scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparación Con Compuestos Similares

Compared to other indole derivatives, 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties . Similar compounds include:

3-(5-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid: Exhibits different reactivity and biological activity due to the presence of a fluorine atom.

3-(5-Bromo-2-phenyl-1H-indol-3-yl)propanoic acid: Known for its enhanced electrophilic substitution reactions.

3-(5-Methyl-2-phenyl-1H-indol-3-yl)propanoic acid: Displays altered pharmacokinetics and metabolic stability.

Actividad Biológica

3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, showing significant inhibition zones.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | 24 |

| Escherichia coli | 0.019 mg/mL | 22 |

| Bacillus subtilis | 0.015 mg/mL | 20 |

| Pseudomonas aeruginosa | 0.030 mg/mL | 18 |

The compound exhibited the highest activity against Staphylococcus aureus and Escherichia coli , with MIC values suggesting potent antibacterial effects .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has demonstrated antioxidant activity. The ability to scavenge free radicals is crucial in mitigating oxidative stress, which is linked to various diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | IC (µg/mL) | Reference Compound (Ascorbic Acid) IC (µg/mL) |

|---|---|---|

| DPPH Scavenging | 150 | 100 |

| Hydrogen Peroxide Scavenging | 200 | 120 |

The DPPH scavenging assay results indicate that the compound has a significant capacity to neutralize free radicals, although it is less effective than ascorbic acid .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Studies have indicated that the compound can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models.

Case Study: Induction of Apoptosis

In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound resulted in a significant increase in apoptotic markers:

- MCF-7 Cell Line : Increased caspase-3 activity by 60% after 24 hours of treatment.

- HT-29 Cell Line : Induction of p53 expression was noted, leading to cell cycle arrest.

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects .

Propiedades

IUPAC Name |

3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGAMSQGBBFFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.